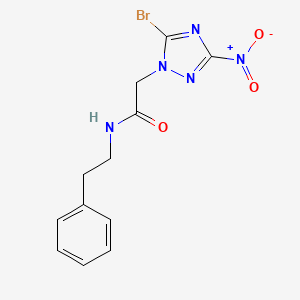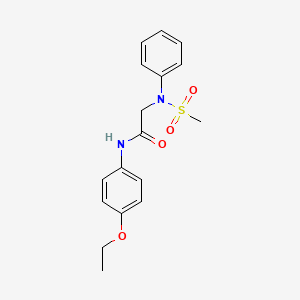![molecular formula C17H22N2O4 B6092239 (Z)-but-2-enedioic acid;1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B6092239.png)
(Z)-but-2-enedioic acid;1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-but-2-enedioic acid;1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine is a compound that belongs to the class of nitrogen-containing heterocycles. This compound features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. Such structures are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolopyrazine derivatives, including (Z)-but-2-enedioic acid;1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine, can be achieved through various methods. Common synthetic routes include cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, cyclocondensation reactions involving amino acids and aldehydes can be employed to form the pyrrolopyrazine core .
Industrial Production Methods: Industrial production of such compounds often involves optimizing reaction conditions to increase yield and purity. Multicomponent reactions and the use of catalysts like p-toluenesulfonic acid are common in large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-but-2-enedioic acid;1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive nitrogen atoms in the pyrrolopyrazine scaffold .
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate for reduction and various oxidizing agents for oxidation reactions. The reaction conditions often involve mild temperatures and solvents like ethanol .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
(Z)-but-2-enedioic acid;1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications. It is used in medicinal chemistry for the development of antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agents . Additionally, it is employed in the synthesis of bioactive molecules and natural products .
Wirkmechanismus
The mechanism of action of (Z)-but-2-enedioic acid;1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine involves its interaction with various molecular targets and pathways. The compound’s nitrogen-containing heterocyclic structure allows it to bind to enzymes and receptors, inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (Z)-but-2-enedioic acid;1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine include other pyrrolopyrazine derivatives, such as 5H-pyrrolo[2,3-b]pyrazine and dihydropyrrolo[1,2-a]pyrazinones .
Uniqueness: What sets this compound apart is its unique combination of a pyrrolopyrazine scaffold with a cyclohexyl group. This structural feature enhances its biological activity and makes it a valuable compound in drug discovery and development .
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.C4H4O4/c1-2-5-11(6-3-1)13-12-7-4-9-15(12)10-8-14-13;5-3(6)1-2-4(7)8/h4,7,9,11H,1-3,5-6,8,10H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUQFMKEVBMJHA-BTJKTKAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NCCN3C2=CC=C3.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=NCCN3C2=CC=C3.C(=C\C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(1,3-benzodioxol-5-yl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6092166.png)
![4-[5-(1-Pyridin-2-ylpiperidine-3-carbonyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl]benzonitrile](/img/structure/B6092168.png)
![5-[(3-bromophenyl)sulfamoyl]-2-chloro-N-(2-methylphenyl)benzamide](/img/structure/B6092185.png)
![2-ethoxyethyl 4-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B6092192.png)
![8,8-dimethyl-5-(2-nitrophenyl)-2-(propylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6092194.png)

![4-[(1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B6092209.png)
![3-(4-chlorophenyl)-7-(2-thienyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B6092213.png)
![3-amino-N-benzyl-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6092218.png)


![3-{[cyclohexyl(methyl)amino]methyl}-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6092246.png)
![6-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6092260.png)
![N-(2,3-dimethylphenyl)-2-[(2Z)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6092271.png)
